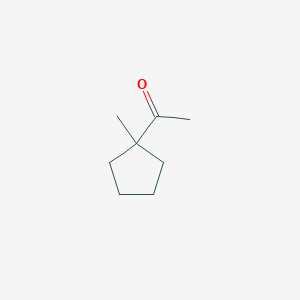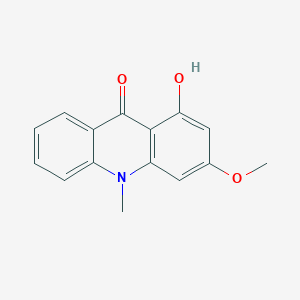
dichloro-(4-methylphenyl)-phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dichloro-(4-methylphenyl)-phenylsilane: is an organosilicon compound with the molecular formula C13H12Cl2Si . It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the silicon atom, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dichloro-(4-methylphenyl)-phenylsilane typically involves the reaction of 4-methylphenylmagnesium bromide with phenyltrichlorosilane . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically stirred at room temperature for several hours, followed by the addition of a suitable solvent such as diethyl ether or tetrahydrofuran . The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: dichloro-(4-methylphenyl)-phenylsilane can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with to form .
Hydrolysis: The compound reacts readily with water or moisture to form and .
Reduction: It can be reduced to form with the help of reducing agents such as .
Common Reagents and Conditions:
Alcohols: for substitution reactions.
Water: or for hydrolysis.
Lithium aluminum hydride: for reduction.
Major Products Formed:
Alkoxysilanes: from substitution reactions.
Siloxanes: and from hydrolysis.
Silanes: from reduction reactions.
Scientific Research Applications
Chemistry: dichloro-(4-methylphenyl)-phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as silicone polymers and resins .
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives , sealants , and coatings . It is also utilized in the manufacture of electronic components and optical devices .
Mechanism of Action
The mechanism of action of dichloro-(4-methylphenyl)-phenylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, leading to the formation of silanol groups, which can further condense to form siloxane linkages. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Comparison with Similar Compounds
- Silane, dichloromethylphenyl-
- Silane, dichlorodiphenyl-
- Silane, dichloromethyl(4-methylphenyl)-
Comparison: dichloro-(4-methylphenyl)-phenylsilane is unique due to the presence of both a phenyl group and a 4-methylphenyl group attached to the silicon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the 4-methylphenyl group can influence the steric and electronic environment around the silicon atom, affecting its reactivity in substitution and hydrolysis reactions.
Properties
CAS No. |
13788-41-5 |
|---|---|
Molecular Formula |
C13H12Cl2Si |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
dichloro-(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
BRDSOJFKQHFNOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Key on ui other cas no. |
13788-41-5 |
Synonyms |
Dichloro(phenyl)(4-methylphenyl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)




